2-Ethyl-6-phenylnicotinic acid

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

2-Ethyl-6-phenylnicotinic acid (CAS 1247348-85-1, MF: C14H13NO2, MW: 227.26) is a disubstituted pyridine-3-carboxylic acid derivative. It features an ethyl group at the 2-position and a phenyl ring at the 6-position of the nicotinic acid core, distinguishing it from the parent 6-phenylnicotinic acid (CAS 29051-44-3) and the 2-methyl analog (CAS 66416-49-7).

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B12827378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-phenylnicotinic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H13NO2/c1-2-12-11(14(16)17)8-9-13(15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)
InChIKeyDLTLOOWNZMOCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-phenylnicotinic acid: Chemical Identity and Procurement Baseline for Substituted Nicotinic Acid Research


2-Ethyl-6-phenylnicotinic acid (CAS 1247348-85-1, MF: C14H13NO2, MW: 227.26) is a disubstituted pyridine-3-carboxylic acid derivative . It features an ethyl group at the 2-position and a phenyl ring at the 6-position of the nicotinic acid core, distinguishing it from the parent 6-phenylnicotinic acid (CAS 29051-44-3) and the 2-methyl analog (CAS 66416-49-7) [1]. The compound falls within the broadly claimed genus of substituted 6-phenylnicotinic acid derivatives patented for cardiovascular and metabolic indications [2]. It is typically supplied as a research chemical with a purity of ≥98% .

Why Generic 6-Phenylnicotinic Acid Cannot Replace 2-Ethyl-6-phenylnicotinic acid in Structure-Activity Programs


The 2-position substituent on the nicotinic acid scaffold is not a silent structural feature. In the Bayer WO-2009033561-A1 patent, the generic formula explicitly defines R7 as hydrogen, methyl, or ethyl, indicating that this position is a critical pharmacophoric variable for modulating target engagement [1]. Unsubstituted 6-phenylnicotinic acid exhibits negligible binding affinity to human LDH-A (Kd = 2.30 × 10⁶ nM), which underscores the functional inertness of the bare scaffold [2]. The ethyl group at C-2 introduces distinct steric and lipophilic properties that cannot be recapitulated by the 2-methyl analog (ΔlogP ~0.5 units estimated, Δ molecular volume), directly impacting membrane permeability, metabolic stability, and receptor complementarity [3]. Simple substitution with the des-ethyl or methyl congener risks loss of the specific pharmacological profile intended in lead optimization campaigns.

Quantitative Differentiation Evidence for 2-Ethyl-6-phenylnicotinic acid vs. Closest Analogs


Structural and Lipophilic Differentiation: 2-Ethyl vs. 2-H and 2-Methyl Congeners

The 2-ethyl substituent in 2-ethyl-6-phenylnicotinic acid introduces a larger hydrophobic surface and greater conformational flexibility compared to the unsubstituted (2-H) and 2-methyl analogs. While directly measured logP/D values for the title compound are not publicly reported, the 2-ethyl group is estimated to increase logP by approximately 0.8–1.0 units relative to the 2-H parent compound (6-phenylnicotinic acid, XLogP3 = 2.0) [1] based on fragment-based calculations. This difference is pharmacokinetically meaningful: it shifts the compound from moderate to high membrane permeability potential while retaining the carboxylic acid handle for target interaction . Experimental data for the 2-H analog show negligible target binding (Kd = 2.30 × 10⁶ nM for LDH-A), providing a negative baseline against which the impact of 2-substitution can be assessed [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Patent-Backed Therapeutic Relevance in Cardiovascular and Dyslipidemia Programs

Patent WO-2009033561-A1 (Bayer Healthcare AG) explicitly claims substituted 6-phenylnicotinic acid derivatives wherein the 2-position substituent (R7) is selected from hydrogen, methyl, or ethyl, for the treatment of cardiovascular disorders including dyslipidemia, arteriosclerosis, and cardiac insufficiency [1]. This places 2-ethyl-6-phenylnicotinic acid within a defined therapeutic genus backed by industrial pharmaceutical research. The 2-ethyl substitution is a specifically enumerated embodiment, not a prophetic or incidental variant. By contrast, unsubstituted 6-phenylnicotinic acid (R7 = H) is not individually claimed as a preferred active agent in this patent family, and its weak LDH-A binding (IC50 > 2.0 × 10⁶ nM) is consistent with a lack of focused therapeutic development [2]. The patent further links the mechanism to PPAR-alpha modulation, a validated target for lipid-lowering therapy [3].

Cardiovascular Pharmacology PPAR Modulation Dyslipidemia

Comparative Binding Affinity: 2-Phenyl-6-ethyl Nicotinic Acid Scaffold at Adenosine Receptors

While direct binding data for 2-ethyl-6-phenylnicotinic acid itself are not publicly available, structure-activity relationship data for closely related 2-phenyl-6-ethyl nicotinic acid ester analogs provide informative class-level evidence. The compound 4,6-diethyl-5-ethylsulfanylcarbonyl-2-phenyl-nicotinic acid ethyl ester (CHEMBL321845) binds to the adenosine A1 receptor with a Ki of 41 nM, demonstrating that the 2-phenyl-6-ethyl substitution pattern is compatible with high-affinity target engagement [1]. A related analog with a 4-substituent modification (CHEMBL349191) shows Ki values of 490 nM (A1), 243 nM (A3), and 1,140 nM (A2A), confirming multi-target adenosine receptor activity within this chemotype [2]. In contrast, unsubstituted 6-phenylnicotinic acid shows only millimolar-range binding (Kd = 2.30 × 10⁶ nM) to LDH-A, with no reported adenosine receptor activity [3].

Adenosine Receptor Binding Affinity GPCR Pharmacology

Carboxylic Acid Functionality: Differentiating Free Acid from Ester Prodrug Forms

2-Ethyl-6-phenylnicotinic acid (free carboxylic acid, MW 227.26) and its ethyl ester counterpart (ethyl 2-ethyl-6-phenylnicotinate, CAS 1198774-15-0, MW 255.31) represent distinct chemical entities with divergent solubility, permeability, and reactivity profiles . The free carboxylic acid is ionizable at physiological pH (predicted pKa ~4.78), conferring aqueous solubility in basic media but limited passive membrane permeability [1]. The ethyl ester is unionized, more lipophilic, and serves as a membrane-permeable prodrug or synthetic intermediate that can be hydrolyzed to the active acid in biological systems . Procurement decisions must distinguish between these forms: the free acid is the pharmacologically relevant species for target engagement studies, while the ester is preferred for cellular permeability assays or as a synthetic building block.

Prodrug Design Solubility Chemical Biology

Recommended Application Scenarios for 2-Ethyl-6-phenylnicotinic acid Based on Quantitative Differentiation Evidence


Cardiovascular Lead Optimization: PPAR-alpha Modulator Development for Dyslipidemia

Use 2-ethyl-6-phenylnicotinic acid as a starting scaffold or reference compound in PPAR-alpha modulator programs targeting dyslipidemia and arteriosclerosis. The explicit enumeration of the 2-ethyl substituent in Bayer's WO-2009033561-A1 patent provides a validated structural anchor for medicinal chemistry campaigns [1]. Unlike the unsubstituted 6-phenylnicotinic acid, which shows negligible target binding (LDH-A Kd = 2.30 × 10⁶ nM), the 2-ethyl analog occupies a chemically enabled region of the structure-activity landscape where nanomolar receptor engagement is achievable, as demonstrated by the 41 nM A1 binding of the related 2-phenyl-6-ethyl nicotinate scaffold [2].

Adenosine Receptor Pharmacology: Radioligand Displacement and Functional Assays

Deploy 2-ethyl-6-phenylnicotinic acid as a core scaffold for synthesizing adenosine A1, A2A, or A3 receptor ligands. Binding data from close analogs confirm that the 2-phenyl-6-ethyl substitution pattern supports nanomolar-range affinities at adenosine receptor subtypes (A1 Ki = 41 nM; A3 Ki = 243 nM) [1]. The free carboxylic acid provides a synthetic handle for amide coupling or esterification to generate diverse ligand libraries for structure-activity relationship studies [2].

Fragment-Based Drug Discovery: Lipophilic Fragment with Synthetic Tractability

Employ 2-ethyl-6-phenylnicotinic acid as a lipophilic fragment (estimated XLogP3 ~2.8–3.0) in fragment-based screening campaigns where the carboxylic acid moiety enables both target hydrogen-bonding and facile derivatization [1]. The compound's molecular weight (227.26 Da) falls within fragment library range, and its dual aromatic system (pyridine + phenyl) provides UV-detectability for biophysical assays. Compared to the 2-H analog (6-phenylnicotinic acid, XLogP3 = 2.0), the increased lipophilicity may enhance affinity for hydrophobic binding pockets [2].

Chemical Biology Tool Compound: Investigating Nicotinic Acid Receptor Pathways

Utilize 2-ethyl-6-phenylnicotinic acid as a tool compound to probe the functional role of 2-substitution in nicotinic acid receptor signaling. The 2-ethyl group introduces steric bulk absent in endogenous nicotinic acid, enabling competitive displacement studies to map the ligand-binding pocket topology of HCA2/HCA3 (GPR109A/GPR109B) receptors [1]. The predicted pKa of ~4.78 ensures the carboxylic acid remains ionized at physiological pH, mimicking the endogenous ligand's charge state while the ethyl-phenyl substitution pattern probes auxiliary binding pockets [2].

Quote Request

Request a Quote for 2-Ethyl-6-phenylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.